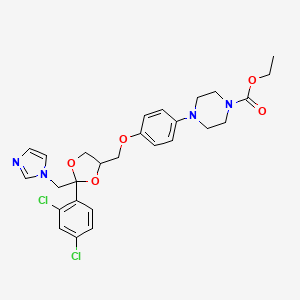![molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is formed by reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2-bipyridine in the presence of a base such as sodium carbonate.
Conversion to Hexafluorophosphate Salt: The resulting iridium complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt of the compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
化学反応の分析
Types of Reactions
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the iridium center, which can exist in multiple oxidation states.
Substitution Reactions: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .
科学的研究の応用
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate has a wide range of scientific research applications:
作用機序
The mechanism by which (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate exerts its effects involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons from the ground state to an excited state.
Energy Transfer: The excited state can transfer energy to nearby molecules, initiating various photochemical reactions.
Reactive Oxygen Species Generation: In biological applications, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can induce cell damage and apoptosis.
類似化合物との比較
Similar Compounds
(2,2-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate: Similar in structure but with different substituents on the pyridine rings.
(2,2-Bipyridine)bis(2-(2,4-difluorophenyl)pyridine)iridium(III) Trifluoromethanesulfonate: Similar coordination environment but different counterion.
Uniqueness
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is unique due to its specific combination of ligands and counterion, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring high efficiency and stability, such as OLEDs and photoredox catalysis .
特性
分子式 |
C32H20F10IrN4P |
|---|---|
分子量 |
873.7 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
BWQRXIXHHHVGJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
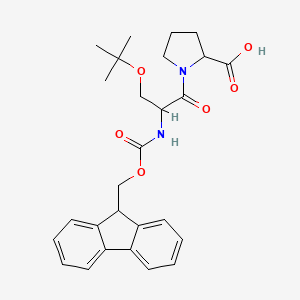
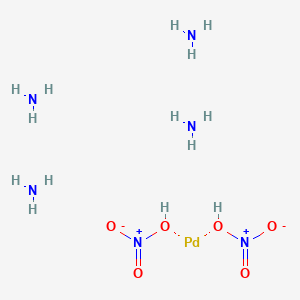
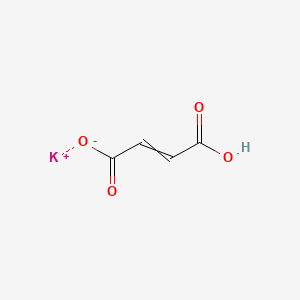

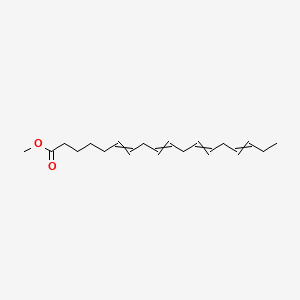
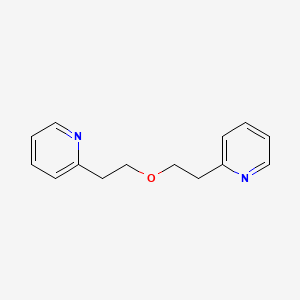
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
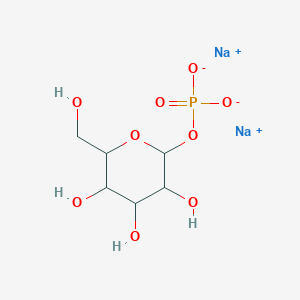
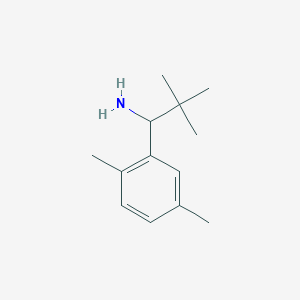
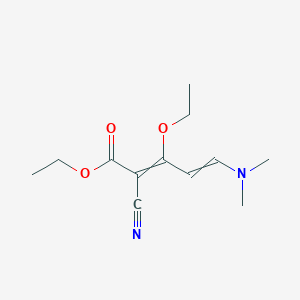
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
